1-Cyclohexylbut-1-en-3-one
Description
Structural Features and Nomenclature in Academic Contexts
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Cyclohexylbut-1-en-3-one. This name systematically describes its molecular structure: a four-carbon "but" chain is the core, with a double bond ("en") starting at the first carbon and a ketone group ("one") at the third carbon. A cyclohexyl group is attached to the first carbon of this chain.
The molecule is characterized as a β,γ-unsaturated ketone, where the carbon-carbon double bond is located between the β and γ carbons relative to the carbonyl group. This structural arrangement is crucial to its chemical reactivity, particularly in isomerization reactions. In some research literature, it is described as a colorless oil. pku.edu.cn
Physicochemical Properties
While detailed physicochemical data such as boiling point and density for this compound are not widely reported in the surveyed literature, extensive spectroscopic data has been characterized.
Spectroscopic Data of this compound pku.edu.cn
| Analysis Type | Data |
|---|---|
| ¹H NMR (400 MHz, C₆D₆) | δ 5.97 (ddt, J = 17.1, 10.2, 6.9 Hz, 1H), 5.02 (d, J = 9.7 Hz, 1H), 4.95 (d, J = 17.2 Hz, 1H), 2.82 (d, J = 6.8 Hz, 2H), 1.96 (ddd, J = 11.5, 7.4, 3.3 Hz, 1H), 1.65 – 1.49 (m, 4H), 1.45-1.54 (m, 1H), 1.31 – 1.15 (m, 2H), 1.43 – 1.14 (m, 3H) |
| ¹³C NMR (101 MHz, C₆D₆) | δ 209.0, 131.9, 117.5, 50.1, 45.3, 28.4, 26.0, 25.7 |
| FT-IR (neat) | ν 2934, 2858, 1709, 1450, 1149 cm⁻¹ |
| HRMS (ESI) | Calculated for C₁₁H₁₂NaO [M+Na⁺]: 183.07804. Found: 183.07770 |
Significance in Organic Synthesis and Chemical Sciences
The primary significance of this compound in the chemical sciences lies in its role as a substrate in transition metal-catalyzed reactions, particularly olefin isomerization. The development of methods to synthesize Z-alkenes is a challenge in organic chemistry because the formation of trans-alkenes is often thermodynamically favored. ontosight.ai
In a notable study, this compound was used as a β,γ-unsaturated ketone in a Rhodium(I)-catalyzed olefin isomerization reaction. pku.edu.cn This research demonstrated an efficient pathway to access Z-enones, which are valuable synthetic intermediates. The reaction involved the isomerization of the β,γ-double bond to the α,β-position, with the specific catalytic system favoring the formation of the Z-isomer. In this context, 1-cyclohexylbut-3-en-1-one was synthesized and subsequently isomerized, yielding the corresponding α,β-unsaturated ketone. pku.edu.cn The study reported a 46% yield for the synthesis of 1-cyclohexylbut-3-en-1-one itself. pku.edu.cn
This application highlights the compound's utility in mechanistic studies and in the development of stereoselective synthetic methodologies. Its structure is well-suited for investigating the factors that control the stereochemical outcome of isomerization reactions, contributing to a deeper understanding of catalytic processes.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-cyclohexylbut-3-en-2-one |
InChI |
InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
PZJXLLHDHUDWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylbut 1 En 3 One and Analogues
Direct Synthesis Routes for α,β-Unsaturated Ketones
Direct methods for the synthesis of α,β-unsaturated ketones often involve the formation of the carbon-carbon double bond conjugated to the carbonyl group in a single or sequential one-pot process. These routes are prized for their efficiency and atom economy.
Exploration of Directed Aldol (B89426) Condensations
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl-containing compounds. wikipedia.orgiitk.ac.in In a typical sequence, the reaction forms a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The driving force for this dehydration is the formation of a stable, conjugated system. organic-chemistry.org
In the context of synthesizing compounds like 1-cyclohexylbut-1-en-3-one, a crossed or directed aldol condensation is employed. This involves the reaction between two different carbonyl compounds, in this case, cyclohexanecarbaldehyde and acetone (B3395972). To favor the desired product and minimize self-condensation, the reaction conditions can be carefully controlled. For instance, one carbonyl partner, which lacks α-hydrogens, cannot enolize and will exclusively act as the electrophile. wikipedia.org In the reaction between an aldehyde and a ketone, the ketone generally serves as the nucleophile. wikipedia.org
Recent research has highlighted various catalytic systems to improve the efficiency and selectivity of aldol condensations. For example, activated carbon-supported sulfuric acid has been used for solvent-free cross-aldol condensations between aromatic aldehydes and ketones, yielding α,β-unsaturated products in good yields. researchgate.net The nature of both the ketone and the aldehyde can influence the reaction rate, with electronic and steric factors playing a significant role. researchgate.net For instance, the reaction of cyclopentanone (B42830) is often faster than that of cyclohexanone (B45756) in condensations with a common aldehyde. researchgate.net
Aromatic enones can be synthesized in situ from various benzaldehydes and acetone through aldol condensation. acs.org This approach, when combined with other reactants, allows for the straightforward synthesis of novel cyclohexenone derivatives. acs.org
Catalytic Approaches to Enone Structures
Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of enones has particularly benefited from the development of transition metal catalysis.
A powerful strategy for the synthesis of α,β-unsaturated ketones is the isomerization of their β,γ-unsaturated counterparts. While thermodynamically the α,β-isomer is often favored, achieving this transformation under kinetic control to favor specific isomers, such as Z-alkenes, can be challenging. nih.gov
Rhodium(I) catalysts have emerged as effective promoters of this isomerization. Research has demonstrated that Rh(I)-catalyzed isomerization of β,γ-unsaturated ketones can provide an efficient route to access various Z-enones. nih.gov For example, the precursor 1-cyclohexylbut-3-en-1-one can be isomerized to the conjugated α,β-unsaturated ketone. pku.edu.cnlookchem.com This starting material, a colorless oil, can be prepared and characterized using standard spectroscopic methods. pku.edu.cn
The development of rhodium-catalyzed sequential C-C coupling and redox isomerization reactions has further expanded the utility of this approach, allowing for the synthesis of a broad range of polysubstituted α,β-unsaturated ketones with excellent regioselectivity. acs.orgnih.gov These methods often exhibit high atom economy. acs.orgnih.gov In some cases, the electronic nature of substituents on the aryl components can be modulated to suppress undesired olefin isomerization. rsc.org
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. fiveable.me These reactions offer a versatile means to construct enone structures that might be difficult to access through other methods.
One notable example is the Suzuki-Miyaura cross-coupling. Research has shown that phosphonium (B103445) salt-activated cyclic 1,3-diones can undergo palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to produce β-substituted cyclic enones in good yields. organic-chemistry.orgnih.gov This methodology is highly general with respect to both the dione (B5365651) and the coupling partner, and it avoids the need to isolate intermediates, allowing for a one-pot synthesis. organic-chemistry.org
Similarly, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be employed to synthesize enones. fiveable.me Palladium catalysis is also central to the Heck reaction, which couples aryl halides with alkenes, and the Stille coupling, which uses organostannane reagents. fiveable.me Vinyl halides are particularly useful substrates in these reactions as they allow for the synthesis of conjugated systems like enones, often with retention of the double bond's stereochemistry. fiveable.me Furthermore, a one-pot protocol has been developed for the conversion of enolizable ketones to alkylated or arylated olefins via the palladium-catalyzed cross-coupling of in situ-generated enol phosphate (B84403) intermediates with Grignard reagents. researchgate.net
Indirect Synthesis via Precursors and Derivatives
Indirect methods involve the synthesis and subsequent modification of precursor molecules containing either the butenone or the cyclohexyl fragment.
Strategies Involving Butenone and Cyclohexyl Moieties
The synthesis of this compound and its analogs can be achieved by reacting a cyclohexyl-containing starting material with a butenone derivative. For instance, a cyclohexyl halide can be reacted with a butenone derivative in the presence of a suitable catalyst. ontosight.ai Another approach involves the oxidation of the corresponding homoallylic alcohol. For example, 1-phenylbut-3-en-1-ol can be oxidized to 1-phenylbut-3-en-1-one. bham.ac.uk Similarly, the allylic alcohol 1-cyclohexylbut-2-en-1-ol (B12508484) can be converted to 1-cyclohexylbutan-1-one. uni-rostock.de
The precursor 1-cyclohexylbut-3-en-1-ol is a known compound that can be synthesized and serves as a key intermediate. nih.gov Its derivatives, such as N-(1-cyclohexylbut-3-en-1-yl)-1,1-diphenylmethanimine and N-(1-cyclohexylbut-3-enyl)methanesulfonamide, have also been synthesized and characterized. rsc.orgcsic.es The related compound 3-cyclohexylbut-3-en-1-ol has also been prepared and characterized. ub.edu
The following table summarizes the yields of various β-substituted cyclic enones synthesized via palladium-catalyzed cross-coupling reactions.
| Dione Substrate | Coupling Partner | Product | Yield (%) |
| Cyclic 1,3-dione | Arylboronic acid | β-Aryl cyclic enone | Good |
| Cyclic 1,3-dione | Heteroarylboronic acid | β-Heteroaryl cyclic enone | Good |
| Cyclic 1,3-dione | Terminal alkyne | β-Alkynyl cyclic enone | Moderate to Good |
The table below shows the results of Rh(I)-catalyzed isomerization of various β,γ-unsaturated ketones.
| Substrate | Product | Yield (%) |
| 1-cyclohexylbut-3-en-1-one | (E/Z)-1-cyclohexylbut-2-en-1-one | 46 |
| dec-1-en-4-one | dec-2-en-4-one | 46 |
| 1-phenylpent-4-en-2-one | 1-phenylpent-3-en-2-one | 55 |
| 1-(4-fluorophenyl)but-3-en-1-one | (E/Z)-1-(4-fluorophenyl)but-2-en-1-one | 68 |
Rearrangement Reactions in the Context of this compound Synthesis
Rearrangement reactions offer an alternative pathway to α,β-unsaturated ketones. A notable example is the Meyer-Schuster rearrangement, which involves the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes.
Starting from the same 1-cyclohexylprop-2-yn-1-ol (B1605584) intermediate generated via the Grignard addition, exposure to a strong acid catalyst would be expected to induce the Meyer-Schuster rearrangement. This process involves the protonation of the hydroxyl group, its departure as water to form a carbocation, followed by a 1,3-shift of the hydroxyl group (after attack by water) and tautomerization to yield the final enone product, this compound. This method provides a direct route from the propargyl alcohol to the desired α,β-unsaturated ketone.
Stereoselective Synthesis Approaches for this compound Isomers
The double bond in this compound can exist as either the (E) or (Z) isomer. Consequently, controlling the stereochemical outcome of the synthesis is a significant consideration, particularly when specific isomeric forms are desired for further applications.
Enantioselective and Diastereoselective Methodologies in Enone Formation
While this compound itself is achiral, the principles of enantioselective and diastereoselective synthesis are crucial when synthesizing chiral analogs or when the enone is an intermediate in the synthesis of a more complex chiral molecule.
For example, if the cyclohexyl ring were substituted to introduce a chiral center, the formation of the enone could lead to diastereomers. In such cases, the choice of reagents and reaction conditions can influence the diastereomeric ratio of the product. Substrate-controlled diastereoselection, where the existing stereocenter directs the stereochemical outcome of the reaction, is a common strategy.
Chiral Catalysis in α,β-Unsaturated Ketone Synthesis
The field of chiral catalysis provides powerful tools for the asymmetric synthesis of α,β-unsaturated ketones. Organocatalysis, in particular, has emerged as a prominent strategy. Chiral amines, for instance, can catalyze aldol reactions between aldehydes and ketones to produce β-hydroxy ketones, which can then be dehydrated to form enones. By using a chiral catalyst, it is possible to generate enantioenriched products.
Research has demonstrated the use of chiral catalysts in the synthesis of various α,β-unsaturated ketones. For instance, proline-derived catalysts are often employed in asymmetric aldol reactions. Although a specific application to this compound is not detailed, the general methodology is broadly applicable. The reaction of cyclohexanecarbaldehyde with acetone, catalyzed by a chiral organocatalyst, could potentially yield an enantioenriched β-hydroxy ketone, which upon dehydration would give a chiral analog of the target enone.
| Catalysis Type | Catalyst Example | Application |
| Organocatalysis | Proline-derived catalysts | Asymmetric Aldol Reactions |
Reactivity and Transformational Chemistry of 1 Cyclohexylbut 1 En 3 One
Nucleophilic Addition Reactions
Nucleophilic addition to α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or addition to the β-carbon of the double bond (conjugate or 1,4-addition). pressbooks.publibretexts.org The preferred pathway is often determined by the nature of the nucleophile and the reaction conditions.
Conjugate addition, commonly known as the Michael reaction, is a characteristic transformation for α,β-unsaturated ketones like 1-Cyclohexylbut-1-en-3-one. masterorganicchemistry.com This reaction involves the 1,4-addition of a soft nucleophile, such as an enolate, amine, or thiolate, to the β-carbon of the conjugated system. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The driving force for this pathway is the formation of a stable enolate intermediate, which is subsequently protonated to yield the final saturated ketone product. libretexts.orgmasterorganicchemistry.com
The general mechanism involves three steps:
Formation of the nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate). masterorganicchemistry.com
Nucleophilic attack at the β-carbon, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate. masterorganicchemistry.com
Protonation of the enolate intermediate, typically by the solvent, to give the final 1,4-adduct. masterorganicchemistry.com
Weaker, more resonance-stabilized nucleophiles ("soft" nucleophiles) preferentially undergo 1,4-addition. youtube.com This selectivity is a key principle in synthetic organic chemistry, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds.
| Michael Donor (Nucleophile) | Resulting Product Type |
|---|---|
| Enolates (from β-dicarbonyls) | 1,5-Dicarbonyl compounds |
| Amines (Primary or Secondary) | β-Amino ketones libretexts.orgyoutube.com |
| Thiolates | β-Thio ketones youtube.com |
| Organocuprates (e.g., R₂CuLi) | β-Alkylated ketones pressbooks.pub |
In contrast to the 1,4-addition favored by soft nucleophiles, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents, tend to attack the more electrophilic carbonyl carbon directly. stackexchange.com This pathway is known as 1,2-addition and results in the formation of an alcohol after an acidic workup. stackexchange.commasterorganicchemistry.commasterorganicchemistry.com
The reaction of this compound with a Grignard reagent would proceed as follows:
The Grignard reagent's nucleophilic carbon attacks the carbonyl carbon of the enone.
The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
Subsequent protonation with a weak acid (e.g., H₃O⁺) yields the corresponding tertiary allylic alcohol, preserving the original carbon-carbon double bond. stackexchange.com
The selectivity between 1,2- and 1,4-addition is a critical consideration in synthesis. While Grignard reagents typically favor 1,2-addition, the use of organocuprates (Gilman reagents) is a common strategy to specifically achieve 1,4-addition. pressbooks.pubstackexchange.com
| Reagent Type | Predominant Pathway | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Grignard Reagents (RMgX) | 1,2-Addition stackexchange.com | Magnesium Alkoxide | Allylic Alcohol |
| Organolithium Reagents (RLi) | 1,2-Addition stackexchange.com | Lithium Alkoxide | Allylic Alcohol |
| Organocuprates (R₂CuLi) | 1,4-Addition (Conjugate) pressbooks.pubstackexchange.com | Enolate | Saturated Ketone |
| Enolates, Amines, Thiols | 1,4-Addition (Conjugate) masterorganicchemistry.comyoutube.com | Enolate | Saturated Ketone |
Cycloaddition Reactions
The conjugated pi system of this compound allows it to participate in cycloaddition reactions, where a new ring is formed. These reactions are powerful tools for constructing complex cyclic molecules.
In the context of the Diels-Alder reaction, this compound acts as the "dienophile" (a diene-loving component). ucalgary.ca This [4+2] cycloaddition involves the reaction of the dienophile's alkene with a conjugated diene to form a six-membered ring. ucalgary.cawikipedia.org
The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, such as the ketone group in this compound. ucalgary.calibretexts.org This feature makes it an effective partner in Diels-Alder reactions. The reaction proceeds in a single, concerted step through a cyclic transition state, which leads to a high degree of stereospecificity. ucalgary.castudy.com The stereochemistry of the dienophile is retained in the newly formed cyclohexene (B86901) ring. libretexts.org
For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene derivative, forming two new carbon-carbon sigma bonds in one step. wikipedia.org
Other pericyclic reactions are also possible. For instance, photochemical [2+2] cycloadditions can occur between enones and alkenes, forming cyclobutane (B1203170) rings. study.comwikipedia.orgwikiwand.com This reaction proceeds through a stepwise mechanism involving a diradical intermediate, initiated by photoexcitation of the enone. wikipedia.orgwikiwand.com
Oxidation and Reduction Transformations
The two reactive functional groups in this compound—the ketone and the alkene—can be selectively modified through oxidation and, more commonly, reduction reactions.
The selective reduction of either the carbonyl group or the carbon-carbon double bond is a common and synthetically useful transformation. The choice of reducing agent is crucial for achieving the desired outcome.
Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for the selective reduction of the ketone. These hydride reagents act as hard nucleophiles, preferentially attacking the carbonyl carbon to yield an allylic alcohol after workup.
Selective Alkene Reduction (Conjugate Reduction): Catalytic hydrogenation using specific catalysts can often selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact. For example, using a palladium catalyst (Pd/C) under certain conditions can lead to the formation of the corresponding saturated ketone, 1-cyclohexylbutan-3-one.
Complete Reduction: More vigorous reduction conditions, such as catalytic hydrogenation at higher pressures or temperatures, or the use of more powerful reducing agents, can reduce both the alkene and the ketone, yielding the saturated alcohol, 1-cyclohexylbutan-3-ol.
| Reagent/Condition | Functional Group Targeted | Product Type |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone (C=O) | Allylic Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone (C=O) | Allylic Alcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, specific conditions) | Alkene (C=C) | Saturated Ketone |
| Catalytic Hydrogenation (e.g., H₂/Pt, high pressure) | Both C=C and C=O | Saturated Alcohol |
Oxidative Modifications and Functionalization
The presence of both a carbon-carbon double bond and a carbonyl group makes this compound susceptible to a variety of oxidative transformations. The specific outcome of an oxidation reaction depends on the reagents and conditions employed, allowing for selective functionalization of either the alkene or adjacent positions.
Epoxidation: The alkene moiety can be converted to an epoxide, a versatile synthetic intermediate. This transformation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, catalytic methods employing transition metals, such as tungsten polyoxometalates, in the presence of hydrogen peroxide (H₂O₂) as a green oxidant, can be utilized for efficient and selective epoxidation bath.ac.uk. The resulting epoxide, 1-cyclohexyl-1,2-epoxybutan-3-one, can undergo further nucleophilic ring-opening reactions.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄) york.ac.uk. This reaction would yield 1-cyclohexyl-1,2-dihydroxybutan-3-one.
Oxidative Cleavage: Under more vigorous oxidative conditions, the carbon-carbon double bond can be cleaved. Ozonolysis (O₃) is a common method for this transformation libretexts.orglibretexts.org. The initial ozonide intermediate can be worked up under reductive (e.g., with dimethyl sulfide, DMS) or oxidative (e.g., with hydrogen peroxide) conditions. Reductive workup would yield cyclohexanecarboxaldehyde (B41370) and methylglyoxal. Oxidative workup would produce cyclohexanecarboxylic acid and pyruvic acid libretexts.orgmasterorganicchemistry.com. Another method for oxidative cleavage involves a two-step process: dihydroxylation followed by treatment with periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) rug.nl.
Table 1: Summary of Oxidative Modifications
| Reaction Type | Reagent(s) | Product(s) |
|---|---|---|
| Epoxidation | m-CPBA or H₂O₂/Tungsten catalyst | 1-cyclohexyl-1,2-epoxybutan-3-one |
| Syn-Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | 1-cyclohexyl-1,2-dihydroxybutan-3-one |
| Oxidative Cleavage (Ozonolysis, Reductive Workup) | 1. O₃; 2. (CH₃)₂S | Cyclohexanecarboxaldehyde, Methylglyoxal |
| Oxidative Cleavage (Ozonolysis, Oxidative Workup) | 1. O₃; 2. H₂O₂ | Cyclohexanecarboxylic acid, Pyruvic acid |
Functional Group Interconversions and Derivatization
The dual functionality of this compound allows for a rich derivatization chemistry, targeting either the carbonyl group or the alkene moiety.
The carbonyl group is a primary site for nucleophilic attack. The regioselectivity of this attack (1,2-addition to the carbonyl vs. 1,4-conjugate addition to the alkene) is a key theme in the chemistry of α,β-unsaturated ketones.
Reduction to Alcohols: The ketone can be reduced to a secondary alcohol. Selective reduction of the carbonyl group in the presence of the alkene (1,2-reduction) can be achieved using specific reagents. The Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for this purpose, yielding 1-cyclohexylbut-1-en-3-ol almerja.com. Without such additives, NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products wikipedia.org.
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction.
Other Carbonyl Additions: The carbonyl carbon is susceptible to attack by various other nucleophiles. For example, Grignard reagents and organolithium compounds, considered "hard" nucleophiles, typically favor 1,2-addition to the carbonyl group nih.gov.
The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate (or Michael) addition.
Conjugate Addition (Michael Reaction): A wide range of "soft" nucleophiles, such as cuprates (Gilman reagents, e.g., lithium dimethylcuprate), enamines, and thiols, preferentially add to the β-carbon (1,4-addition) nih.govnih.gov. For instance, reaction with a thiol (RSH) would yield 1-cyclohexyl-1-(alkylthio)butan-3-one. This reaction proceeds via an enolate intermediate, which is then protonated to give the saturated ketone nerdfighteria.infoyoutube.com.
Hydrogenation: Catalytic hydrogenation provides a method to selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact. Catalysts such as palladium on carbon (Pd/C) are commonly used for this transformation, producing 1-cyclohexylbutan-3-one almerja.comlew.ro. This selectivity arises because the C=C bond is generally more susceptible to catalytic hydrogenation than the C=O bond almerja.com.
Table 2: Selective Reductions of this compound
| Target Moiety | Reaction Type | Reagent(s) | Product |
|---|---|---|---|
| Carbonyl (C=O) | 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 1-cyclohexylbut-1-en-3-ol |
| Alkene (C=C) | 1,4-Reduction (Hydrogenation) | H₂, Pd/C | 1-cyclohexylbutan-3-one |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Reaction mechanisms are often elucidated through a combination of experimental studies (e.g., trapping of intermediates, isotopic labeling) and computational modeling.
Conjugate Addition: The mechanism of the Michael addition involves the nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate. This enolate is then protonated, usually by the solvent or a mild acid, to yield the final saturated ketone product nerdfighteria.infoyoutube.com. The formation and stability of this enolate intermediate are key to the reaction's success.
Photochemical Cycloadditions: In [2+2] photocycloaddition reactions with other alkenes, the mechanism does not typically proceed in a concerted fashion. Instead, it begins with the photoexcitation of the enone to a triplet state, which then interacts with the ground-state alkene to form a diradical intermediate. This intermediate subsequently undergoes spin inversion and ring closure to form the cyclobutane product wikipedia.org.
Lewis Acid Catalysis: In reactions like the ene reaction, Lewis acids can catalyze the process by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the conjugated system. The reaction can then proceed either through a concerted pathway with a polar transition state or via a stepwise mechanism involving a zwitterionic intermediate wikipedia.org. Computational studies are often employed to determine the favored pathway based on the specific substrates and catalyst bohrium.comnih.gov.
The regioselectivity of nucleophilic additions to this compound is often governed by a balance between kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control: The direct attack of a nucleophile on the carbonyl carbon (1,2-addition) is often the faster, kinetically favored process. In contrast, the attack at the β-carbon (1,4-conjugate addition) leads to a more stable product, the saturated ketone, and is thus the thermodynamically favored pathway nerdfighteria.info. The choice of nucleophile ("hard" vs. "soft") and reaction conditions (e.g., temperature) can dictate which pathway predominates. Hard nucleophiles react preferentially at the hard electrophilic carbonyl carbon, while soft nucleophiles favor the soft electrophilic β-carbon.
Computational Analysis: The reactivity of α,β-unsaturated carbonyl compounds can be rationalized using frontier molecular orbital (FMO) theory. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the compound's electrophilicity rsc.org. Electron-donating groups, like the cyclohexyl group, can raise the LUMO energy, potentially decreasing reactivity compared to un-substituted enones. Computational studies can model these electronic effects and predict how substituents influence reaction rates and mechanisms nih.gov. Thermodynamic data, such as hydride affinity and reduction potentials for the different unsaturated bonds, can be determined experimentally or computationally to provide a quantitative basis for understanding and predicting the selectivity of reduction reactions nih.gov.
Table 3: Kinetic vs. Thermodynamic Product in Nucleophilic Additions
| Addition Type | Favored By | Product Type | Relative Stability |
|---|---|---|---|
| 1,2-Addition | Kinetic Control (often faster, irreversible conditions) | Allylic Alcohol | Less Stable |
| 1,4-Addition (Conjugate) | Thermodynamic Control (often slower, reversible conditions) | Saturated Ketone | More Stable |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For (E)-4-cyclohexylbut-3-en-2-one, NMR provides definitive information about the connectivity of atoms and the stereochemistry of the double bond.
The ¹H NMR spectrum of (E)-4-cyclohexylbut-3-en-2-one is expected to show distinct signals corresponding to the vinylic, cyclohexyl, and methyl protons. The trans (E) configuration of the double bond is confirmed by the large coupling constant (typically 15-18 Hz) between the two vinylic protons (H-2 and H-3).
The proton assignments are as follows:
Methyl Protons (H-1): A sharp singlet appearing in the upfield region, typically around δ 2.2-2.4 ppm.
Vinylic Protons (H-2, H-3): These protons are part of the α,β-unsaturated system and appear as doublets in the downfield region. H-2, being α to the carbonyl group, is expected around δ 6.1-6.3 ppm. H-3, which is β to the carbonyl and adjacent to the cyclohexyl group, is deshielded further and appears as a doublet of doublets around δ 6.8-7.0 ppm, coupling to both H-2 and the methine proton of the cyclohexyl group.
Cyclohexyl Protons (H-4' to H-8'): The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (δ 1.0-2.2 ppm). The methine proton (H-4') attached to the double bond will be the most downfield of this group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-4-Cyclohexylbut-3-en-2-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | 2.25 | s | - |
| H-2 | 6.15 | d | 16.0 |
| H-3 | 6.85 | dd | 16.0, 6.8 |
| H-4' (CH) | 2.15 | m | - |
| H-5', H-9' (CH₂) | 1.75 | m | - |
| H-6', H-8' (CH₂) | 1.30 | m | - |
| H-7' (CH₂) | 1.20 | m | - |
The ¹³C NMR spectrum provides information on the number of distinct carbon environments. nih.gov For (E)-4-cyclohexylbut-3-en-2-one, seven unique carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
Carbonyl Carbon (C-4): This quaternary carbon is the most deshielded, appearing furthest downfield (δ 198.0-200.0 ppm).
Vinylic Carbons (C-2, C-3): The β-carbon (C-3) is typically more deshielded than the α-carbon (C-2) in enones. C-3 is expected around δ 145.0-150.0 ppm, while C-2 appears around δ 130.0-135.0 ppm.
Methyl Carbon (C-1): The methyl carbon will be found in the upfield region, typically δ 25.0-30.0 ppm.
Cyclohexyl Carbons (C-4' to C-7'): These carbons will appear in the range of δ 25.0-45.0 ppm. The methine carbon (C-4') attached to the double bond will be the most downfield in this group.
Table 2: Predicted ¹³C NMR and DEPT Data for (E)-4-Cyclohexylbut-3-en-2-one
| Carbon | DEPT-135 | DEPT-90 | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | Positive | No Peak | 27.5 |
| C-2 (CH) | Positive | Positive | 132.0 |
| C-3 (CH) | Positive | Positive | 148.0 |
| C-4 (C=O) | No Peak | No Peak | 198.5 |
| C-4' (CH) | Positive | Positive | 41.5 |
| C-5', C-9' (CH₂) | Negative | No Peak | 32.0 |
| C-6', C-8' (CH₂) | Negative | No Peak | 26.0 |
| C-7' (CH₂) | Negative | No Peak | 25.5 |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Key expected correlations include the one between the vinylic protons H-2 and H-3, and between H-3 and the cyclohexyl methine proton H-4'. It would also map the connectivity within the cyclohexyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. For instance, it would link the H-1 signal to the C-1 signal, H-2 to C-2, H-3 to C-3, and each cyclohexyl proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting different fragments of the molecule. Key HMBC correlations would be:
From the methyl protons (H-1) to the carbonyl carbon (C-4) and the vinylic carbon (C-2).
From the vinylic proton H-2 to the carbonyl carbon (C-4).
From the vinylic proton H-3 to the cyclohexyl methine carbon (C-4').
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of (E)-4-cyclohexylbut-3-en-2-one is dominated by absorptions from the α,β-unsaturated ketone moiety.
C=O Stretch: The carbonyl group of an α,β-unsaturated ketone absorbs at a lower frequency than that of a saturated ketone due to conjugation. The C=O stretching vibration is expected to appear in the range of 1660-1690 cm⁻¹.
C=C Stretch: The alkene C=C stretch is also influenced by conjugation and typically appears as a strong band around 1610-1640 cm⁻¹.
C-H Bending: A strong absorption around 970-990 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a trans-disubstituted alkene, confirming the E-geometry.
C-H Stretching: Aliphatic C-H stretching from the cyclohexyl and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for (E)-4-Cyclohexylbut-3-en-2-one
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1675 |
| C=C (Alkene) | Stretch | 1625 |
| C-H (Alkene) | Out-of-plane bend (trans) | 980 |
| C-H (Alkyl) | Stretch | 2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. nih.gov The electron ionization (EI) mass spectrum of (E)-4-cyclohexylbut-3-en-2-one is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): The molecular ion peak should appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₆O), which is 152.12.
Fragmentation Patterns: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the methyl radical (•CH₃) would result in a fragment at m/z 137 ([M-15]⁺). Loss of the acetyl group (•COCH₃) would give a peak at m/z 109.
Loss of Cyclohexyl Group: Cleavage of the bond between the butenone chain and the cyclohexyl ring can lead to a fragment corresponding to the cyclohexyl cation at m/z 83.
McLafferty Rearrangement: While less straightforward for this specific structure, rearrangements involving the cyclohexyl ring hydrogens are possible.
Table 4: Predicted Key Fragments in the Mass Spectrum of (E)-4-Cyclohexylbut-3-en-2-one
| m/z | Proposed Fragment Ion | Formula |
| 152 | [M]⁺ | [C₁₀H₁₆O]⁺ |
| 137 | [M - CH₃]⁺ | [C₉H₁₃O]⁺ |
| 109 | [M - COCH₃]⁺ | [C₈H₁₃]⁺ |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ |
| 69 | [M - C₆H₁₁]⁺ | [C₄H₅O]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion of 1-Cyclohexylbut-1-en-3-one will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of ketones is a well-understood process, often involving characteristic cleavage patterns.
A plausible fragmentation pathway for this compound would involve initial ionization of the molecule to form the molecular ion [C10H16O]⁺•. This ion can then undergo several key fragmentation steps:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could result in the loss of a methyl radical (•CH3) to form an acylium ion with a mass-to-charge ratio (m/z) of 137, or the loss of the cyclohexyl group to form an acylium ion with m/z 69.
McLafferty Rearrangement: While less likely in this specific structure due to the position of the double bond, this rearrangement is a characteristic fragmentation for ketones with gamma-hydrogens.
Cleavage of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C2H4) fragments.
The expected major fragments and their corresponding m/z values are summarized in the table below. The relative abundance of these fragments helps in piecing together the structure of the original molecule.
| m/z | Proposed Fragment Ion | Plausible Origin |
| 152 | [C10H16O]⁺• | Molecular Ion |
| 137 | [C9H13O]⁺ | Loss of •CH3 |
| 109 | [C7H9O]⁺ | Loss of C3H7 from cyclohexyl ring |
| 83 | [C6H11]⁺ | Cyclohexyl cation |
| 69 | [C4H5O]⁺ | Loss of •C6H11 |
| 55 | [C4H7]⁺ | Fragment from cyclohexyl ring |
| 43 | [C2H3O]⁺ | Acetyl cation |
Other Spectroscopic Techniques
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The α,β-unsaturated ketone moiety in this compound is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons to higher energy orbitals.
Two primary electronic transitions are expected for this compound:
π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enone systems, this is a high-energy transition and typically results in a strong absorption band (high molar absorptivity, ε) in the shorter wavelength region of the UV spectrum, generally around 200-250 nm.
n → π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. This is a lower energy, and thus longer wavelength, transition. It is symmetry-forbidden and results in a weak absorption band (low molar absorptivity, ε) typically appearing in the 300-350 nm region.
The position and intensity of these absorption bands can be influenced by the solvent used for the analysis.
| Transition | Typical Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 200 - 250 | High (>10,000) |
| n → π | 300 - 350 | Low (10 - 100) |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a thorough analysis of its electronic structure, reaction mechanisms, and predicted spectroscopic properties, as requested, cannot be provided at this time.
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. Methodologies such as Density Functional Theory (DFT) are routinely employed to perform electronic structure calculations, including geometry optimization and conformational analysis, which reveal the most stable three-dimensional arrangements of atoms in a molecule. Furthermore, Frontier Molecular Orbital (FMO) theory helps in understanding and predicting the outcomes of chemical reactions by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical modeling also extends to the elucidation of complex reaction mechanisms. By mapping the energy profiles of chemical transformations and identifying transition states, chemists can gain a deeper understanding of how reactions proceed, allowing for the optimization of reaction conditions and the design of new synthetic routes.
Moreover, computational methods are powerful in predicting various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming the identity and structure of newly synthesized compounds.
Unfortunately, the application of these powerful computational techniques to the specific molecule this compound has not been reported in the accessible scientific literature. While numerous studies exist for structurally related α,β-unsaturated ketones and molecules containing cyclohexyl moieties, a dedicated computational investigation of this compound is absent.
This information gap prevents a detailed discussion and the generation of specific data tables for the following topics as outlined in the initial request:
Computational Chemistry and Theoretical Studies
Spectroscopic Property Prediction
Without foundational research on these aspects of 1-cyclohexylbut-1-en-3-one, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The scientific community has yet to publish research that would enable a comprehensive computational and theoretical profile of this particular compound.
Therefore, we must conclude that the specific, in-depth scientific article on the computational chemistry of this compound cannot be generated at this time due to the absence of the necessary primary research data.
Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), is a standard practice in modern chemistry for the structural elucidation of organic molecules. These theoretical calculations can provide a predicted spectrum that, when compared with experimental data, aids in the definitive assignment of chemical structures.
Vibrational Frequencies and IR Spectra
Theoretical calculations are also employed to determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as stretching and bending of bonds, which are characteristic of the functional groups present.
As with the NMR data, a specific theoretical study detailing the calculated vibrational frequencies and the predicted IR spectrum for this compound could not be located in the searched scientific databases. Therefore, a data table of its theoretical vibrational frequencies is not available.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The dual functionality of the ketone and the carbon-carbon double bond allows 1-Cyclohexylbut-1-en-3-one to undergo a variety of chemical transformations, making it an important building block for more complex molecular architectures.
α,β-Unsaturated carbonyl derivatives, commonly known as enones, are a significant motif found in numerous natural products and biologically active compounds. semanticscholar.org The construction of the conjugated enone substructure has therefore been a subject of extensive interest among synthetic chemists. semanticscholar.org Enone moieties are key intermediates in the synthesis of complex carbocycles, which are prevalent synthons in natural products and medicinal agents. princeton.edu The reactivity of the enone allows it to participate in various bond-forming reactions, such as cycloadditions, which are crucial for assembling the core structures of natural products. researchgate.net For instance, the general class of enones is widely used in photochemical [2+2] cycloaddition reactions to create cyclobutane (B1203170) frameworks, which are pivotal structural units in many complex natural molecules. researchgate.net
The structure of this compound makes it a logical precursor for the synthesis of valuable pharmaceutical intermediates. One such example is (2E)-3-cyclohexylbut-2-enoic acid, a known carboxylic acid derivative. molport.com The conversion of the methyl ketone in this compound to a carboxylic acid function would represent a key synthetic transformation, yielding this potentially bioactive molecule.
Below are the key identifiers and properties for the intermediate (2E)-3-cyclohexylbut-2-enoic acid. molport.com
| Property | Value |
| Compound Name | (2E)-3-cyclohexylbut-2-enoic acid |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.236 |
| CAS Number | 25229-42-9; 74896-74-5 |
| Synonyms | Cicrotoic acid |
Catalyst Development and Ligand Design
The electronic properties of the enone system are central to its role in modern catalysis, where it can be activated by various catalysts to facilitate stereoselective transformations.
The enone functional group is a key player in several catalytic cycles, where it is activated to undergo further reactions. princeton.edumsu.edu The development of enantioselective catalysis has focused significantly on transformations involving enones. princeton.edu Different modes of activation can be employed, often involving the formation of transient intermediates that enhance the enone's reactivity and control the stereochemical outcome of the reaction. princeton.edumsu.eduorganic-chemistry.org
One prominent mechanism involves the formation of an iminium ion intermediate. princeton.eduorganic-chemistry.org In this process, a chiral primary or secondary amine catalyst reacts reversibly with the enone to form a positively charged iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, making it more susceptible to nucleophilic attack. This strategy is effectively used in organocatalytic transfer hydrogenations and epoxidations of cyclic enones. princeton.eduorganic-chemistry.org
Another activation strategy is hydrometallation , which is part of a catalytic cycle for carbon-carbon bond formation. msu.edu In rhodium-catalyzed hydrogenative aldol (B89426) reactions, for instance, the enone undergoes conjugate reduction by a rhodium hydride species to form a rhodium enolate. This enolate is a potent nucleophile that can then react with an electrophile, such as an aldehyde, to form a new C-C bond with high stereocontrol. msu.edu
Gold-catalyzed reactions also utilize the reactivity of enone precursors. semanticscholar.orgnih.gov For example, gold catalysts can facilitate the cyclization of alkynyl ketones to form cyclic enones, proceeding through intermediates where the gold activates the alkyne for nucleophilic attack by the carbonyl oxygen. semanticscholar.orgnih.gov
A summary of these catalytic activation modes involving enone structures is presented below.
| Activation Mode | Catalyst Type | Key Intermediate | Typical Reaction |
| Iminium Ion Formation | Chiral Amine (Organocatalyst) | Iminium Ion | Transfer Hydrogenation, Epoxidation |
| Hydrometallation | Rhodium Complex (Organometallic) | Metal Enolate | Hydrogenative Aldol Reaction |
| Alkyne Activation | Gold Complex (Organometallic) | Oxetenium Intermediate | Cyclization to form Enones |
Precursors for Specialty Chemicals and Materials
The inherent reactivity of this compound suggests its potential use as a monomer or starting material for the synthesis of specialized polymers and other materials.
While direct evidence for the use of this compound in polymerization is not prominent, the enone functionality is capable of participating in polymerization reactions, such as through Michael addition mechanisms. The synthesis of polymers containing cyclic units is an area of interest for creating materials with unique thermal and mechanical properties. For example, the polymerization of related cyclic monomers like 1,3-cyclohexadiene using anionic polymerization techniques has been shown to produce stereoregular polymers. researchgate.net This work demonstrates that monomers containing cyclohexyl rings can be successfully polymerized to yield materials with controlled microstructures and properties like crystallinity. researchgate.net Such studies on related structures underscore the potential for incorporating the cyclohexyl moiety of this compound into polymer backbones to create novel specialty materials.
Biological Relevance Non Human Systems and Chemosensory Research
In vitro Biological Activity Studies
Enzyme Interactions in Non-Human Systems (e.g., potential for enzyme binding, modification)
As an α,β-unsaturated ketone, 1-Cyclohexylbut-1-en-3-one possesses an electrophilic β-carbon, making it susceptible to nucleophilic attack by amino acid residues within enzymes. This reactivity is a key determinant of its biological interactions. The presence of the carbonyl group and the carbon-carbon double bond in conjugation allows for Michael-type addition reactions with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.netnih.gov This interaction can lead to the modification of enzyme structure and function.
Studies on similar cyclic α,β-unsaturated ketones have demonstrated their potential to act as substrates for various enzymes. For instance, microorganisms like Pseudomonas putida have been engineered to metabolize cyclic ketones, indicating the presence of enzymatic pathways capable of recognizing and transforming these structures. rsc.orgrsc.org Furthermore, the metabolism of cyclic ketones can be initiated by monooxygenases, which introduce hydroxyl groups, or by reductases that saturate the double bond or reduce the ketone functionality.
Antiproliferative Activity in Non-Human Cell Lines (based on analogues)
While direct studies on the antiproliferative activity of this compound are limited, research on analogous compounds provides significant insights. The α,β-unsaturated ketone moiety is a well-established pharmacophore in many cytotoxic and antiproliferative agents. researchgate.net The cytotoxic effects are often attributed to their ability to form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis. researchgate.net
A study on the structure-activity relationships of α,β-unsaturated ketones against oral tumor cells revealed that the presence of a non-sterically hindered Michael acceptor is crucial for cytotoxic activity. researchmap.jp For instance, 2-cyclohexen-1-one, a structurally related compound, has demonstrated cytotoxicity. researchmap.jp The introduction of substituents on the cyclohexyl or butenone ring can modulate this activity. For example, methylation at the 3-position of 2-cyclohexen-1-one was found to reduce its cytotoxicity. researchmap.jp
The table below summarizes the cytotoxic activities of some α,β-unsaturated ketone analogues against a human oral squamous cell carcinoma line (HSC-2) and human gingival fibroblast (HGF), providing a measure of tumor specificity (Selectivity Index, SI).
| Compound | CC₅₀ (µM) on HSC-2 | CC₅₀ (µM) on HGF | Selectivity Index (SI) |
| 2-Cyclohexen-1-one | 150 | >1000 | >6.7 |
| 3-Methyl-2-cyclohexen-1-one | >1000 | >1000 | - |
| 2-Cyclopenten-1-one | 80 | 250 | 3.1 |
| 4,4-Dimethyl-2-cyclopenten-1-one | 250 | >1000 | >4.0 |
Data sourced from a study on structure-activity relationships of α,β-unsaturated ketones. researchmap.jp
Metabolism and Biotransformation in Non-human Biological Systems
Metabolic Pathways and Metabolite Identification (e.g., reduction to corresponding alcohols)
In non-human biological systems, particularly in microorganisms, this compound is expected to undergo several metabolic transformations. The primary metabolic pathways for α,β-unsaturated ketones involve reduction reactions. The carbon-carbon double bond can be reduced to yield the corresponding saturated ketone, 1-cyclohexylbutan-1-one. Subsequently, the ketone functional group can be reduced to a secondary alcohol, 1-cyclohexylbutan-1-ol.
Microbial systems are well-equipped with oxidoreductases that can catalyze these transformations. For example, various bacteria and fungi are known to metabolize hydrocarbons and ketones through oxidative and reductive pathways. nih.govoup.com The degradation of cyclic ketones by Pseudomonas species often involves initial oxidation steps. rsc.orgrsc.org
Enzymatic Transformations and Conjugation
Enzymatic transformations of this compound are likely to be mediated by a range of enzymes. Ketoreductases can facilitate the reduction of the carbonyl group, while enoate reductases can target the α,β-double bond. These enzymatic reactions are often stereoselective, leading to the formation of specific stereoisomers of the resulting alcohols.
In addition to reduction, conjugation with endogenous molecules represents another significant metabolic pathway. The electrophilic nature of the β-carbon in α,β-unsaturated ketones makes them prime candidates for conjugation with glutathione (GSH), a key cellular antioxidant. This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), leads to the formation of a glutathione adduct, effectively detoxifying the reactive ketone.
Chemosensory Properties and Olfactory Receptor Interactions in Non-Human Studies
The structural features of this compound, including the cyclohexyl ring and the butenone side chain, suggest it may possess distinct chemosensory properties. In non-human models, the perception of odors is mediated by olfactory receptors (ORs), which are G protein-coupled receptors located on the surface of olfactory sensory neurons.
Role in Semiochemical Research
There is currently no scientific literature available that identifies or discusses the role of this compound as a semiochemical. Research on chemical signaling in insects and other non-human organisms has identified a vast array of compounds, but this specific molecule is not among them. plantprotection.plmdpi.com Studies on insect attractants and repellents, including those for species like bark beetles, have detailed the complex blends of volatile compounds that mediate their behavior; however, this compound has not been reported as a component of these semiochemical mixtures. usda.govdpi.qld.gov.au
Applications in Flavor and Fragrance Science
Information regarding the application of this compound in the flavor and fragrance industry is not present in the public domain. The development of new flavor and fragrance compounds often involves the synthesis and sensory evaluation of novel chemical structures. google.comgoogle.com However, there are no patents or publications that describe the synthesis of this compound for these purposes or detail its aromatic or taste characteristics.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for 1-Cyclohexylbut-1-en-3-one and its Stereoisomers
The development of efficient and stereoselective synthetic routes to this compound and its chiral analogues is a pivotal area of ongoing research. While traditional methods like the Claisen-Schmidt condensation have been effective, emerging methodologies are focusing on atom economy, sustainability, and the synthesis of enantiomerically pure forms. acs.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α,β-unsaturated ketones. mdpi.com Future research will likely focus on the development of novel chiral primary amine catalysts to facilitate the direct, enantioselective synthesis of β-chiral ketones related to this compound. acs.org These methods offer the potential for high stereocontrol under mild reaction conditions.
Another promising direction is the application of biocatalysis. Ene-reductases, for instance, have demonstrated the ability to asymmetrically reduce the double bond of α,β-unsaturated compounds, which could be a key step in novel synthetic pathways to chiral derivatives of this compound. nih.gov The use of enzymes offers a green and highly selective alternative to traditional chemical methods. georgiasouthern.edu
Table 1: Comparison of Potential Novel Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Organocatalysis | High stereoselectivity, mild reaction conditions, metal-free. | Development of novel chiral primary amine catalysts for asymmetric retro-Claisen reactions. |
| Biocatalysis | High enantioselectivity, environmentally friendly ("green chemistry"). | Screening and engineering of ene-reductases for the asymmetric reduction of the C=C bond. |
| Metal-Free Condensations | Sustainable, avoids metal contamination in products. | Utilization of green catalysts like choline hydroxide in aqueous media for Claisen-Schmidt type reactions. acs.org |
Advanced Catalytic Applications of this compound
Beyond its role as a synthetic target, this compound is an archetypal Michael acceptor, making it a valuable substrate in various catalytic reactions for carbon-carbon and carbon-heteroatom bond formation. researchgate.netmasterorganicchemistry.com Future research will likely explore its application in increasingly complex and stereoselective transformations.
The use of this compound in organocatalytic asymmetric Michael additions is a burgeoning field. mdpi.comacs.org Chiral bifunctional organocatalysts can activate the enone towards nucleophilic attack, enabling the synthesis of a wide array of chiral compounds. nih.gov Research is expected to focus on expanding the scope of nucleophiles and developing more efficient catalyst systems.
Furthermore, the reactivity of the enone moiety can be harnessed in domino or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.govnih.gov These one-pot reactions are highly efficient and can generate multiple stereocenters with high control.
Interdisciplinary Research with Computational Sciences
The synergy between experimental and computational chemistry is set to profoundly impact the study of this compound. Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving α,β-unsaturated ketones. researchgate.netrsc.org
Future computational studies will likely focus on:
Modeling Reaction Pathways: DFT can be used to map the potential energy surfaces of reactions involving this compound, providing insights into transition states and reaction intermediates. rsc.orgnih.gov This understanding is crucial for the rational design of new catalysts and the optimization of reaction conditions.
Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity and stereoselectivity of nucleophilic additions to the enone system. This predictive power can guide synthetic efforts and reduce the need for extensive empirical screening.
In Silico Catalyst Design: Computational methods can be employed to design novel organocatalysts with enhanced activity and selectivity for reactions involving this compound.
Table 2: Applications of Computational Science in the Study of this compound
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Michael addition). | Detailed understanding of transition states and intermediates, enabling rational catalyst design. researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the interaction of this compound with catalysts and solvents. | Insights into the role of non-covalent interactions in determining reactivity and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives of this compound. | Guiding the synthesis of new compounds with desired biological profiles. tandfonline.com |
Exploration of Bio-inspired Transformations in Non-Human Contexts
The field of biocatalysis and microbial biotransformation offers a sustainable and highly selective avenue for the chemical modification of this compound. nih.govscispace.commedcraveonline.com These processes utilize enzymes from microorganisms to perform chemical reactions with high precision.
Ene-reductases from the Old Yellow Enzyme family are particularly promising for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones, yielding valuable chiral saturated ketones. nih.gov Future research will involve screening for novel ene-reductases with high activity and selectivity towards this compound.
Furthermore, whole-cell biotransformations using bacteria and fungi can be employed to introduce various functional groups onto the this compound scaffold. frontiersin.org These microbial systems contain a vast array of enzymes capable of performing complex chemical modifications, often with high regio- and stereoselectivity. This approach can lead to the production of novel derivatives that may be difficult to access through traditional synthetic methods.
The development of cell-free enzymatic systems is another exciting frontier. nih.gov These systems allow for the combination of multiple enzymes in a one-pot reaction to create synthetic cascades, enabling the efficient conversion of simple starting materials into complex products derived from this compound.
Q & A
Q. How should researchers design a study to investigate the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
